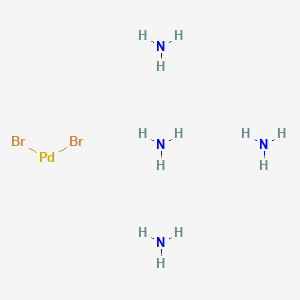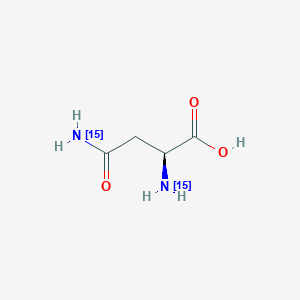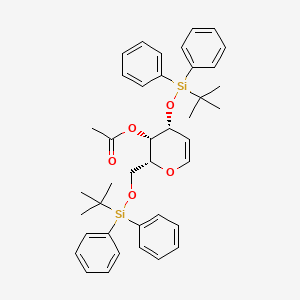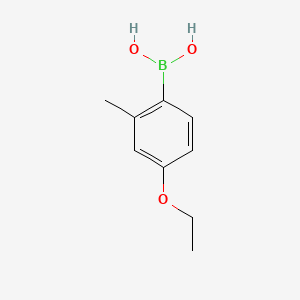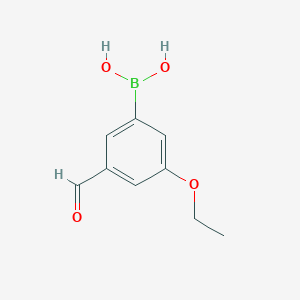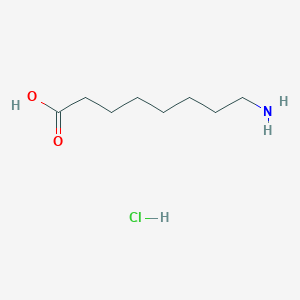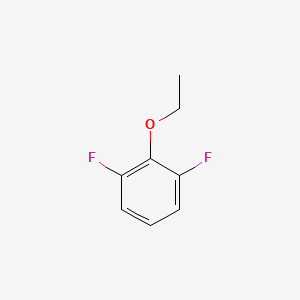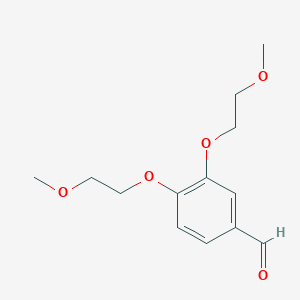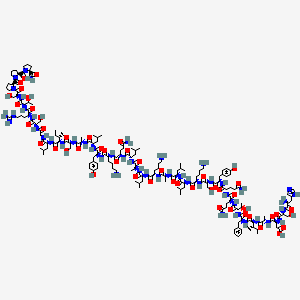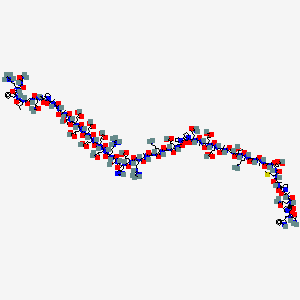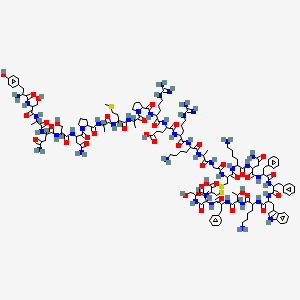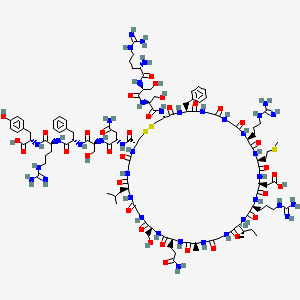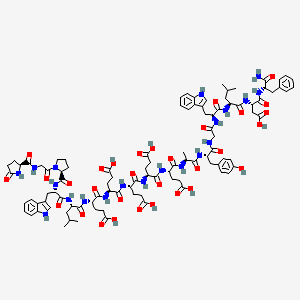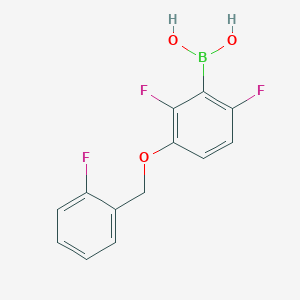
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid
Vue d'ensemble
Description
“(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BF3O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOB(O)c1c(F)ccc(OCc2ccccc2F)c1F . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which is further connected to a fluorobenzyl group via an ether linkage. Chemical Reactions Analysis
Boronic acids, including “(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds, providing a method to synthesize biaryl compounds .Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound can be used as a substrate in the Suzuki–Miyaura coupling reaction with 4-chloro-3-methylanisole .
- Method : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
- Results : The reaction leads to the formation of a carbon-carbon bond, allowing for the synthesis of a wide variety of organic compounds .
-
Synthesis of Fluorinated Oligophenyls
- Field : Materials Science
- Application : This compound can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
- Method : The exact method of synthesis is not specified, but it likely involves a series of organic reactions .
- Results : The resulting 2,6-difluorinated oligophenyls have potential applications in organic semiconductors .
-
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Materials Science
- Application : This compound can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : The synthesis involves palladium-catalyzed cross-couplings .
- Results : The resulting compounds have potential applications in the field of liquid crystals .
-
Synthesis of o-Phenylphenols
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Method : The synthesis likely involves a series of organic reactions .
- Results : The resulting o-phenylphenols have potential applications in the treatment of inflammatory diseases .
-
Rhodium-Catalyzed Intramolecular Amination
- Field : Organic Chemistry
- Application : This compound can be used as a reagent in rhodium-catalyzed intramolecular amination .
- Method : The reaction involves the use of a rhodium catalyst .
- Results : The reaction leads to the formation of a carbon-nitrogen bond, allowing for the synthesis of a wide variety of organic compounds .
- Synthesis of 2,6-Difluorinated Oligophenyls
- Field : Materials Science
- Application : This compound can be used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
- Method : The exact method of synthesis is not specified, but it likely involves a series of organic reactions .
- Results : The resulting 2,6-difluorinated oligophenyls have potential applications in organic semiconductors .
Propriétés
IUPAC Name |
[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUMLPMRLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584645 | |
| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
836615-83-9 | |
| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 836615-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



